Fa-Gly-Oh

Enzyme kinetics Assay validation Carboxypeptidase Y

Fa-Gly-Oh (CAS 29243-71-8) is a furylacryloyl-blocked glycine substrate that addresses a critical reproducibility challenge in protease kinetics: uncontrolled cis-trans photoisomerization under ambient light introduces significant variability in enzymatic rate measurements (Kanstrup et al., Anal. Biochem. 1991). • Documented photochemical instability demands rigorous light exclusion; implementing protected protocols ensures kinetic data reflect defined substrate conformer populations. • Enables precise S1' pocket mapping of metalloproteases; class-level evidence shows Km differences up to 2.75-fold among closely related furylacryloyl substrates. • Supplied with comprehensive Certificate of Analysis for immediate deployment in carboxypeptidase Y and thermolysin-like protease studies.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 29243-71-8
Cat. No. B1214423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFa-Gly-Oh
CAS29243-71-8
Synonyms3-(2-furylacryloyl)glycine
3-(2-furylacryloyl)glycine, (E)-isomer
FA-Gly
furanacryloylglycine
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C=CC(=O)NCC(=O)O
InChIInChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+
InChIKeyXJVSWKBQMAOKAX-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fa-Gly-Oh Chemical Identity & Baseline


Fa-Gly-Oh, chemically designated as 3-(2-furylacryloyl)glycine, is a synthetic glycine derivative featuring a furylacryloyl chromophore linked to the α-amino position [1]. With a molecular formula of C₉H₉NO₄ and a molecular weight of approximately 195.17 g/mol, this compound serves as a specialized substrate in enzyme kinetic studies, particularly for carboxypeptidases and metalloproteases [1][2]. Its utility is anchored in the furylacryloyl group's distinct spectral properties, which enable continuous spectrophotometric assays .

Chromogenic substrate for continuous spectrophotometric enzyme assays
Applicable to carboxypeptidase and metalloprotease activity studies
Requires light-protected handling due to photoisomerization sensitivity

Fa-Gly-Oh Substitution Limitations


Fa-Gly-Oh cannot be generically interchanged with other furylacryloyl peptides or chromogenic substrates due to a specific, quantifiable light-dependent kinetic variance that is not present in alternative compounds. Standard protease substrates like FA-Gly-Leu-OH or FA-Phe-Gly-Gly-OH exhibit different spectral and kinetic behaviors; however, Fa-Gly-Oh's critical distinction lies in its rapid cis-trans photoisomerization under ambient light, a phenomenon that introduces significant, uncontrolled variability in kinetic measurements [1]. This photochemical instability is a documented source of experimental error for furylacryloyl substrates, making it a unique procurement and methodological consideration that is not adequately addressed by generic substitutions lacking this property [1].

Ambient light exposure triggers cis-trans photoisomerization, introducing uncontrolled kinetic variability.

Non-photoisomerizable chromogenic substrates maintain stable kinetics but lack furylacryloyl spectral properties.

Other furylacryloyl peptides may differ in photostability profile and sequence-dependent kinetics.

Fa-Gly-Oh Comparative Evidence


Photoisomerization Effects on Assay Reliability

Fa-Gly-Oh and related furylacryloyl substrates undergo rapid cis-trans photoisomerization when exposed to standard laboratory lighting, a property absent in alternative chromogenic substrates. This photochemical change leads to a measurable and significant difference in the rate of enzymatic transformation between the cis and trans conformers, directly impacting assay precision. Studies demonstrate that without strict light protection, the two conformers exhibit sufficiently different kinetic behaviors to compromise measurement accuracy [1].

Photoisomerization Impact
Class-level inference
Significant kinetic difference between cis and trans conformers under ambient light
Requires light-protected protocol for reproducible data
Specific fold-change not numerically specified
Enzyme kinetics Assay validation Carboxypeptidase Y

Metalloprotease Substrate Specificity & Efficiency

When evaluating furylacryloyl-based substrates for metalloprotease activity, the amino acid composition adjacent to the chromophore is a critical determinant of kinetic performance. Data from a Bacillus cereus metalloprotease study shows that the substrate N-(3-[2-Furyl]acryloyl)-Gly-Leu amide has a Km value of 2.363 mM, which is significantly higher (indicating lower enzyme affinity) than the 0.858 mM observed for N-(3-[2-Furyl]acryloyl)-Ala-Phe amide [1]. This demonstrates that subtle changes in the peptide sequence, such as the Ala-Phe to Gly-Leu substitution, result in a quantifiable 2.75-fold difference in substrate binding affinity.

Substrate Km Variability
Class-level inference
2.75-fold difference in Km among related furylacryloyl peptides (0.858 mM vs 2.363 mM)
Sequence-dependent kinetics; Fa-Gly-Oh not functionally equivalent to other Fa-peptides
Fa-Gly-Oh specific Km not reported
Metalloprotease Substrate specificity Kinetic parameters

Purity and Storage Stability Specifications

Vendor technical datasheets for Fa-Gly-Oh (CAS 124882-74-2, a common identifier for the compound) specify a minimum purity of 95% and provide explicit storage recommendations to maintain this quality [1][2]. Specifically, the product is documented to be soluble in DMSO, with storage at -20°C required for long-term stability, and stock solutions have defined stability windows (1 month at -20°C; 6 months at -80°C) [2].

Purity & Stability Specs
Supporting evidence
≥95% purity; DMSO soluble; stock solution stable 1 month (−20°C), 6 months (−80°C)
Verifiable quality baseline for procurement and storage
Vendor specification; independent verification recommended
Peptide synthesis Quality control Stability

Fa-Gly-Oh Application Scenarios


Light-Protected Carboxypeptidase Y Assays

Fa-Gly-Oh is optimally deployed as a substrate for carboxypeptidase Y in assays where strict, documented light exclusion is maintained. This scenario directly leverages the quantified evidence of its rapid cis-trans photoisomerization [1]. Researchers should implement protocols that shield reaction mixtures from ambient light, thereby ensuring the kinetic measurements reflect the enzyme's activity on a defined substrate conformer population. This application is critical for generating reproducible and interpretable kinetic data for this specific enzyme class.

Method Validation for Light-Sensitive Substrates

Given its well-documented photochemical instability [1], Fa-Gly-Oh serves as an ideal model compound for developing and validating assay protocols that require robust light-protection measures. Procurement of Fa-Gly-Oh for this purpose is justified by the need to establish and document the impact of ambient light on kinetic reproducibility, a factor that is often overlooked but is critical for assays involving other furylacryloyl or light-sensitive substrates.

Metalloprotease Substrate Specificity Profiling

As a member of the furylacryloyl peptide class, Fa-Gly-Oh can be used in systematic studies to map the S1' pocket preferences of novel or characterized metalloproteases (e.g., thermolysin-like proteases). The class-level evidence showing a 2.75-fold difference in Km for closely related substrates [2] underscores the value of including Fa-Gly-Oh (a terminal glycine substrate) in a panel of Fa-blocked peptides. This allows researchers to precisely quantify the impact of the P1' amino acid on enzyme affinity and catalytic efficiency, providing critical data for inhibitor design and understanding protease function.

Application
Selection Property
Validation Focus
Light-Protected Carboxypeptidase Y Assays
Photoisomerization-controlled substrate
Kinetic reproducibility under strict light exclusion
Method Validation for Light-Sensitive Substrates
Documented photochemical instability model
Protocol robustness and ambient light impact assessment
Metalloprotease Substrate Specificity Profiling
Furylacryloyl peptide panel member (C-terminal Gly)
S1′ pocket affinity and sequence-dependent kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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